5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine

Vue d'ensemble

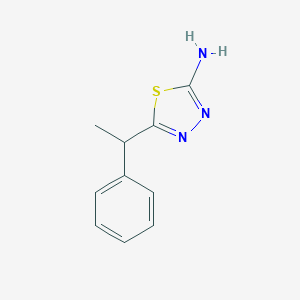

Description

5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom This particular compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom at the 5-position of the thiadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-phenylethylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thiadiazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can target the nitrogen atoms in the thiadiazole ring, often using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and hydrazines.

Substitution: Various substituted phenylethyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

The pharmaceutical potential of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine is significant due to its unique chemical structure that enhances bioactivity. Research indicates that derivatives of 1,3,4-thiadiazole exhibit a broad spectrum of pharmacological activities:

- Antimicrobial Activity : Compounds containing the thiadiazole moiety have demonstrated potent antibacterial and antifungal properties. For instance, studies have shown that derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

- Anticancer Activity : The compound has been explored for its potential anticancer effects. A series of derivatives have been synthesized and evaluated for their ability to inhibit tumor cell proliferation .

- Anti-inflammatory Effects : Thiadiazole derivatives are also being investigated for their anti-inflammatory properties, which could lead to new treatments for inflammatory diseases .

Table 1: Summary of Pharmacological Activities

| Activity Type | Examples of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli, S. aureus | |

| Anticancer | Tumor cell proliferation inhibition | |

| Anti-inflammatory | Reduction in inflammation markers |

Agricultural Applications

In agriculture, this compound is being investigated for its potential as an agrochemical:

- Pesticide Development : The compound shows promise as a pesticide or herbicide due to its ability to disrupt pest metabolism while being less harmful to beneficial species .

- Crop Protection : Its application in formulations enhances crop protection against fungal infections and other pathogens, leading to improved yield and quality .

Material Science Applications

The unique properties of this compound have led to its exploration in material science:

- Polymer Synthesis : Researchers are utilizing this compound in the synthesis of advanced polymers and coatings that exhibit enhanced durability and resistance to environmental factors .

Biochemical Research

The role of this compound in biochemical pathways is under investigation:

- Metabolic Studies : Its involvement in various metabolic processes may provide insights into new diagnostic tools and therapeutic targets in biochemistry .

Cosmetic Formulations

The cosmetic industry is also exploring the use of this compound:

- Skin Benefits : Its properties may enhance skin formulations by acting as a stabilizing agent or providing additional skin benefits .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against several bacterial strains. The most effective compounds exhibited minimum inhibitory concentrations (MICs) lower than conventional antibiotics used in clinical settings .

Case Study 2: Agricultural Application

In field trials, formulations containing thiadiazole derivatives showed a marked improvement in crop yield when applied as fungicides compared to untreated controls. This highlights the potential for developing environmentally friendly agricultural chemicals that reduce reliance on synthetic pesticides .

Mécanisme D'action

The mechanism of action of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with receptors in the central nervous system could result in neuropharmacological effects.

Comparaison Avec Des Composés Similaires

1-Phenylethylamine: A precursor in the synthesis of 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine.

Thiosemicarbazide: Another precursor used in the synthesis.

2-Amino-1,3,4-thiadiazole: A structurally similar compound with different substituents.

Uniqueness: this compound is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties

Activité Biologique

5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of phenylalanine derivatives with appropriate thioketones or thiosemicarbazides under acidic or basic conditions. The reaction conditions and specific reagents can vary, but the general approach includes:

- Reagents : Phenylalanine, thioketones, and solvents (e.g., pyridine).

- Conditions : Heating at elevated temperatures (typically 180–200 °C) for several hours.

- Purification : Crystallization from solvents like ethanol to obtain pure compounds.

Biological Activity

The biological activities of this compound and its derivatives have been extensively studied. The following table summarizes some key findings related to its pharmacological properties:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of 1,3,4-thiadiazole showed potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like ofloxacin .

- Anticancer Properties : Research on the cytotoxicity of this compound revealed that it induced apoptosis in A431 cancer cells by modulating the expression of proteins involved in apoptosis pathways (e.g., upregulation of Bax and downregulation of Bcl-2) . The compound's ability to inhibit VEGFR-2 phosphorylation was also noted as a mechanism contributing to its anticancer effects.

- Anti-inflammatory Effects : In models of inflammation, compounds similar to this compound exhibited significant reductions in inflammatory markers and were shown to inhibit pathways associated with inflammation .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications on the thiadiazole ring and substitutions on the phenyl group can enhance biological activity. For instance:

Propriétés

IUPAC Name |

5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7(8-5-3-2-4-6-8)9-12-13-10(11)14-9/h2-7H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYSQDMAJLTMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378217 | |

| Record name | 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804145 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

88742-94-3 | |

| Record name | 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88742-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.